molecular formula C18H24N2O2S2 B2624275 2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide CAS No. 946357-01-3

2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

Cat. No. B2624275
CAS RN: 946357-01-3
M. Wt: 364.52
InChI Key: JHFQEFQTCIHIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTE, and it belongs to the class of sulfonamide compounds.

Mechanism of Action

The mechanism of action of PTE is not fully understood, but it is believed to involve the modulation of various molecular targets in the body. PTE has been shown to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to bind to various receptors in the body, including GABA receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
PTE has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as COX-2. PTE has also been shown to have anticonvulsant effects by modulating the activity of GABA receptors. Additionally, PTE has been shown to induce apoptosis in cancer cells, which could potentially make it a useful anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTE in lab experiments is its versatility. PTE has been shown to exhibit a range of biological activities, which makes it useful for studying various diseases and conditions. However, one limitation of using PTE in lab experiments is its potential toxicity. PTE has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on PTE. One area of interest is the potential use of PTE as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of PTE-based anticancer therapies. Additionally, further research is needed to fully understand the mechanism of action of PTE and its potential side effects.

Synthesis Methods

The synthesis of PTE involves a multi-step process that includes the reaction of 2-bromoacetophenone with pyrrolidine, followed by the reaction of the resulting product with 3-thiophenemethanol. The final step involves the reaction of the resulting compound with sulfonamide, which leads to the formation of PTE.

Scientific Research Applications

PTE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anticancer, and anti-inflammatory properties. PTE has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c21-24(22,13-9-16-6-2-1-3-7-16)19-14-18(17-8-12-23-15-17)20-10-4-5-11-20/h1-3,6-8,12,15,18-19H,4-5,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFQEFQTCIHIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

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